![molecular formula C21H20N4O4 B11015722 7-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11015722.png)
7-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-DIMETHOXY-5-[7-(4-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core substituted with methoxyphenyl and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIMETHOXY-5-[7-(4-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PHENYL METHYL ETHER typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the annulation of a pyrimidine moiety to a triazole ring or vice versa.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-DIMETHOXY-5-[7-(4-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PHENYL METHYL ETHER undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic aromatic substitution using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,3-DIMETHOXY-5-[7-(4-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PHENYL METHYL ETHER has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on various biological systems and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2,3-DIMETHOXY-5-[7-(4-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PHENYL METHYL ETHER involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidine: Shares the triazolopyrimidine core but lacks the methoxyphenyl substitution.
5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine: Similar structure but different functional groups.
Uniqueness
2,3-DIMETHOXY-5-[7-(4-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PHENYL METHYL ETHER is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C21H20N4O4 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H20N4O4/c1-26-15-7-5-13(6-8-15)16-9-10-22-21-23-20(24-25(16)21)14-11-17(27-2)19(29-4)18(12-14)28-3/h5-12H,1-4H3 |
InChI Key |
DZDYLCHOKVYKRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(butan-2-yl)phenyl]-2,2-dichloroacetamide](/img/structure/B11015646.png)
![3-(5-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B11015652.png)
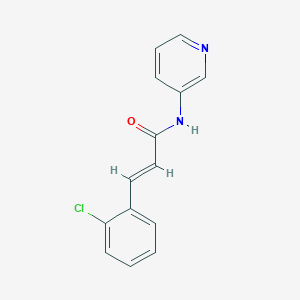
![(2S)-2-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)-3-methylbutanoic acid](/img/structure/B11015665.png)
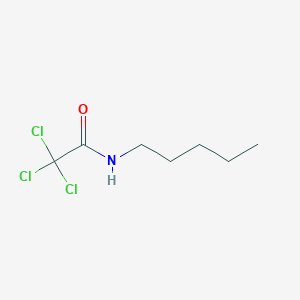
![4-[4-(3-chlorophenyl)piperazin-1-yl]-N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide](/img/structure/B11015676.png)
![N-[4-(acetylsulfamoyl)phenyl]-3-methylbutanamide](/img/structure/B11015677.png)
![2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(quinolin-5-yl)acetamide](/img/structure/B11015683.png)
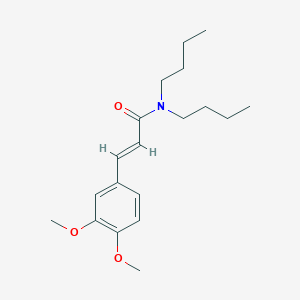
![(2S)-2-({[4-({[(1S)-1-Benzyl-2-hydroxy-2-oxoethyl]amino}carbonyl)piperazino]carbonyl}amino)-3-phenylpropanoic acid](/img/structure/B11015696.png)
![7-[2-(biphenyl-4-yl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B11015709.png)
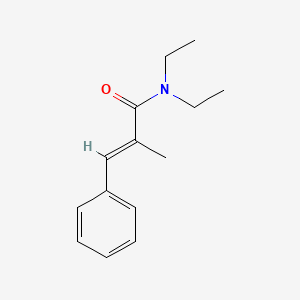
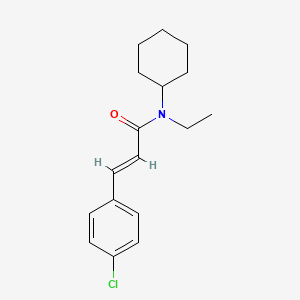
![4-methoxy-3-nitro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B11015720.png)
